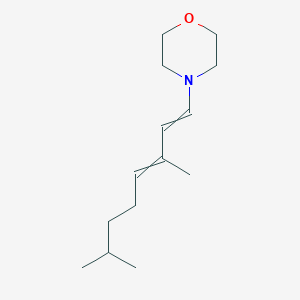
4-(3,7-Dimethylocta-1,3-dien-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,7-Dimethylocta-1,3-dien-1-yl)morpholine is a chemical compound that belongs to the class of organic compounds known as morpholines. These compounds are characterized by a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The compound is notable for its unique structure, which includes a 3,7-dimethylocta-1,3-dien-1-yl group attached to the morpholine ring. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethylocta-1,3-dien-1-yl)morpholine typically involves the reaction of morpholine with a suitable precursor that contains the 3,7-dimethylocta-1,3-dien-1-yl group. One common method involves the use of linalool, a naturally occurring terpene alcohol, as the starting material. The synthesis proceeds through a series of steps, including the formation of an intermediate compound, followed by its reaction with morpholine under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of advanced technologies, such as automated reaction monitoring and control systems, helps to maintain consistent product quality and minimize waste. Additionally, industrial production methods may incorporate environmentally friendly practices, such as solvent recycling and waste treatment, to reduce the environmental impact of the manufacturing process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,7-Dimethylocta-1,3-dien-1-yl)morpholine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the morpholine ring and the 3,7-dimethylocta-1,3-dien-1-yl group, which provide multiple reactive sites for chemical transformations.
Common Reagents and Conditions
Oxidation Reactions: These reactions typically involve the use of oxidizing agents, such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions. The oxidation of this compound can lead to the formation of various oxygenated derivatives.
Reduction Reactions: Reduction reactions may involve the use of reducing agents, such as sodium borohydride or lithium aluminum hydride, under controlled conditions. These reactions can result in the formation of reduced derivatives with altered chemical properties.
Substitution Reactions: Substitution reactions often involve the replacement of specific functional groups within the compound. Common reagents for these reactions include halogens, acids, and bases, which facilitate the substitution process.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3,7-Dimethylocta-1,3-dien-1-yl)morpholine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, the compound is often used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
In biology, this compound is studied for its potential biological activities, such as antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
In medicine, the compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
In industry, this compound is used in the production of specialty chemicals, such as fragrances and flavorings. Its pleasant odor and chemical stability make it a valuable ingredient in the formulation of various consumer products.
Wirkmechanismus
The mechanism of action of 4-(3,7-Dimethylocta-1,3-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death. Additionally, the compound’s interactions with specific enzymes can influence metabolic pathways, resulting in altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
4-(3,7-Dimethylocta-1,3-dien-1-yl)morpholine can be compared with other similar compounds, such as linalool and linalyl acetate. These compounds share structural similarities, including the presence of the 3,7-dimethylocta-1,3-dien-1-yl group, but differ in their functional groups and overall chemical properties.
Linalool: Linalool is a naturally occurring terpene alcohol with a similar structure to this compound. It is commonly found in essential oils and is known for its pleasant floral scent. Linalool is used in the production of fragrances, flavorings, and pharmaceuticals.
Linalyl Acetate: Linalyl acetate is the acetate ester of linalool and is also found in essential oils. It has a fruity odor and is used in the formulation of perfumes and flavorings. Linalyl acetate shares some chemical properties with this compound but differs in its ester functional group.
The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to linalool and linalyl acetate
Eigenschaften
CAS-Nummer |
59121-20-9 |
|---|---|
Molekularformel |
C14H25NO |
Molekulargewicht |
223.35 g/mol |
IUPAC-Name |
4-(3,7-dimethylocta-1,3-dienyl)morpholine |
InChI |
InChI=1S/C14H25NO/c1-13(2)5-4-6-14(3)7-8-15-9-11-16-12-10-15/h6-8,13H,4-5,9-12H2,1-3H3 |
InChI-Schlüssel |
NQBCRPMJQOHQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC=C(C)C=CN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


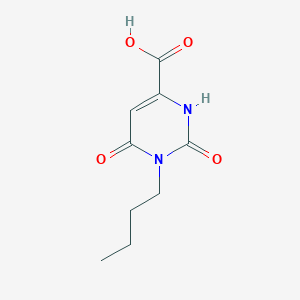
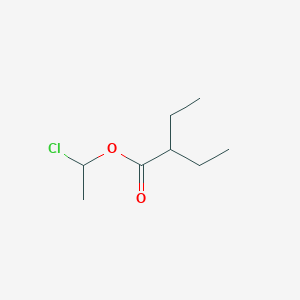
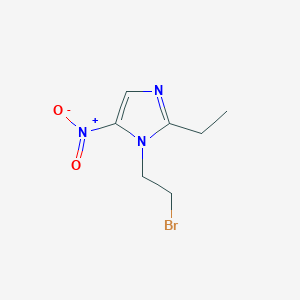


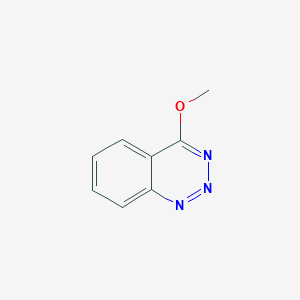
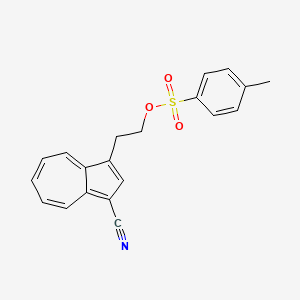
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
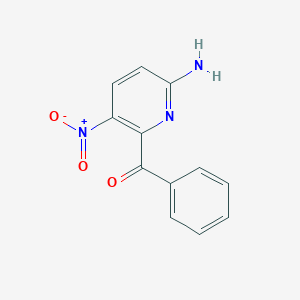
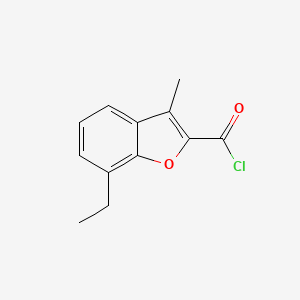
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
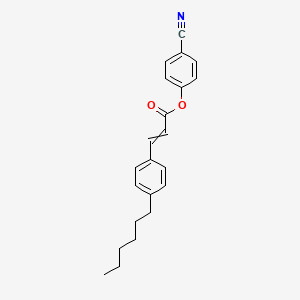
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
